naphthalen-2-yl-(1-pentylindol-3-yl)methanone
Overview
Description
JWH 018 2’-naphthyl isomer is a synthetic cannabinoid that is structurally similar to JWH 018, a well-known synthetic cannabinoid. The primary difference between the two compounds is the position of the naphthyl group, which is attached at the 2’ position in the isomer. This compound is known for its potent activation of the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2 .
Mechanism of Action
Target of Action
The primary targets of the JWH 018 2’-naphthyl isomer are the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 018 2’-naphthyl isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It mimics the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling . The interaction of the compound with its targets leads to changes in the signaling pathways, resulting in the observed effects .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by the JWH 018 2’-naphthyl isomer affects various biochemical pathways. These include the modulation of neurotransmitter release in the central and peripheral nervous systems . The downstream effects of these changes in the pathways can lead to alterations in mood, pain perception, and other physiological processes .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics that can influence its bioavailability and effects .
Result of Action
The molecular and cellular effects of the JWH 018 2’-naphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. Activation of these receptors can lead to a variety of effects, including analgesia, euphoria, and alterations in memory and cognition . The specific effects of this compound may vary depending on its concentration, the specific environment, and individual physiological differences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 018 2’-naphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the CB1 and CB2 receptors . Additionally, individual factors such as genetics, age, and health status can also influence the compound’s effects .
Biochemical Analysis
Biochemical Properties
JWH 018 2’-naphthyl isomer potently activates the central CB1 and peripheral CB2 receptors . The nature of these interactions involves the compound binding to these receptors, triggering a biochemical response.
Cellular Effects
The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl isomer can have various effects on cells. It can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, JWH 018 2’-naphthyl isomer exerts its effects through binding interactions with the CB1 and CB2 receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity.
Preparation Methods
The synthesis of JWH 018 2’-naphthyl isomer involves several steps. The starting material is typically indole, which undergoes a Friedel-Crafts acylation with 2-naphthoyl chloride to form 2-naphthoylindole. This intermediate is then alkylated with 1-bromopentane to yield the final product, 2-naphthalenyl (1-pentyl-1H-indol-3-yl)-methanone .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions typically include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
JWH 018 2’-naphthyl isomer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the naphthyl ring, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various oxidized, reduced, and substituted analogs of the original compound.
Scientific Research Applications
JWH 018 2’-naphthyl isomer has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies
Biology: The compound is studied for its interactions with cannabinoid receptors, providing insights into the endocannabinoid system and its role in various physiological processes
Medicine: Research on this compound contributes to the understanding of synthetic cannabinoids’ pharmacological effects, which can inform the development of therapeutic agents targeting cannabinoid receptors
Industry: It is used in the development of synthetic cannabinoid products and in the quality control of herbal blends containing synthetic cannabinoids
Comparison with Similar Compounds
JWH 018 2’-naphthyl isomer is similar to other synthetic cannabinoids, such as:
JWH 018: The primary difference is the position of the naphthyl group, which is attached at the 2’ position in the isomer.
JWH 073: This compound has a butyl chain instead of a pentyl chain, resulting in different binding affinities and pharmacological effects.
JWH 250: This compound has a 2-methoxyphenyl group instead of a naphthyl group, leading to variations in receptor binding and activity
The uniqueness of JWH 018 2’-naphthyl isomer lies in its specific structural modification, which can result in distinct pharmacological properties and receptor interactions compared to its analogs.
Properties
IUPAC Name |
naphthalen-2-yl-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-3-8-15-25-17-22(21-11-6-7-12-23(21)25)24(26)20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKDVBETBFRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016338 | |
Record name | JWH 018 2'-Naphthyl Isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-25-8 | |
Record name | 3-(2-Naphthoyl)-1-pentylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131605258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH 018 2'-Naphthyl Isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-NAPHTHOYL)-1-PENTYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GXZ0TU19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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